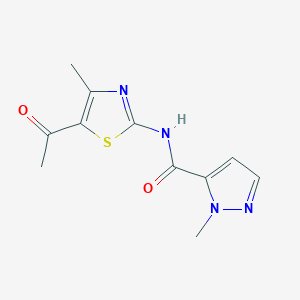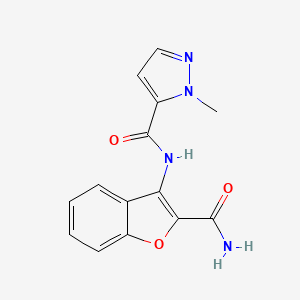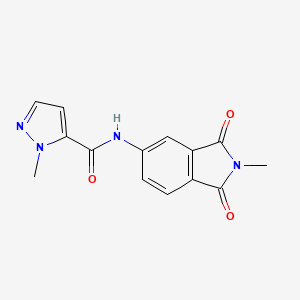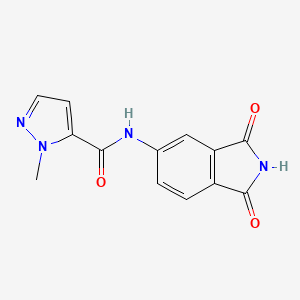![molecular formula C10H8N6O3 B6535360 1-methyl-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]-1H-pyrazole-5-carboxamide CAS No. 1172548-76-3](/img/structure/B6535360.png)
1-methyl-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]-1H-pyrazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-methyl-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]-1H-pyrazole-5-carboxamide (MOPC) is a synthetic molecule that has been studied in recent years for its potential applications in scientific research. MOPC is a small molecule that can be synthesized in the laboratory and has been found to have a variety of biochemical and physiological effects.
Applications De Recherche Scientifique
1-methyl-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]-1H-pyrazole-5-carboxamide has been studied for its potential applications in scientific research. It has been found to have anti-inflammatory, anti-cancer, and anti-viral properties. Additionally, 1-methyl-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]-1H-pyrazole-5-carboxamide has been found to have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's, as well as in the treatment of depression and anxiety.
Mécanisme D'action
Target of Action
The primary target of this compound is 4-hydroxyphenylpyruvate dioxygenase (4-HPPD) . This enzyme plays a crucial role in the catabolic pathway of tyrosine, a process that produces fumarate and acetoacetate, which are intermediates in energy production.
Mode of Action
The compound acts as a potent inhibitor of 4-HPPD . By binding to the active site of the enzyme, it prevents the normal substrate, 4-hydroxyphenylpyruvate, from accessing the active site and undergoing the usual enzymatic reaction. This inhibition disrupts the normal catabolism of tyrosine.
Pharmacokinetics
Based on its structural similarity to other oxazole derivatives, it may be expected to have reasonable bioavailability and to be metabolized by common metabolic pathways .
Avantages Et Limitations Des Expériences En Laboratoire
1-methyl-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]-1H-pyrazole-5-carboxamide has several advantages for laboratory experiments. It is a small molecule that can be synthesized in the laboratory, making it easy to obtain and store. Additionally, it has been found to have a variety of biochemical and physiological effects, making it useful for a wide range of research applications. However, there are also some limitations to using 1-methyl-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]-1H-pyrazole-5-carboxamide for laboratory experiments. It has been found to have a relatively short half-life, making it difficult to study over a long period of time. Additionally, its mechanism of action is not yet fully understood, making it difficult to predict its effects in certain situations.
Orientations Futures
There are a number of potential future directions for research on 1-methyl-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]-1H-pyrazole-5-carboxamide. These include further studies on its mechanism of action, as well as studies on its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer’s and Parkinson’s, and in the treatment of depression and anxiety. Additionally, further studies could be conducted to determine its potential as an anti-inflammatory, anti-cancer, and anti-viral agent. Finally, further studies could be conducted to determine its potential as a neuroprotective agent.
Méthodes De Synthèse
1-methyl-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]-1H-pyrazole-5-carboxamide can be synthesized in a two-step process. The first step involves the reaction of 5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-amine with methyl iodide in the presence of a base, such as potassium carbonate, to produce 5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-ylmethyl iodide. The second step involves the reaction of 5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-ylmethyl iodide with 1H-pyrazole-5-carboxamide in the presence of a base, such as sodium hydroxide, to produce 1-methyl-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]-1H-pyrazole-5-carboxamide.
Propriétés
IUPAC Name |
2-methyl-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N6O3/c1-16-6(2-4-11-16)8(17)13-10-15-14-9(18-10)7-3-5-12-19-7/h2-5H,1H3,(H,13,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKQNZBPGFRNCKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)NC2=NN=C(O2)C3=CC=NO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-{[2-(2H-1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl}-1,3-thiazol-4-yl)-N-[(2-chlorophenyl)methyl]acetamide](/img/structure/B6535286.png)
![2-(2-{[2-(2H-1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl}-1,3-thiazol-4-yl)-N-[(4-chlorophenyl)methyl]acetamide](/img/structure/B6535294.png)
![2-(2-{[2-(2H-1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl}-1,3-thiazol-4-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B6535299.png)
![2-(2-{[2-(2H-1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl}-1,3-thiazol-4-yl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B6535305.png)
![2-(2-{[2-(2H-1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl}-1,3-thiazol-4-yl)-N-cyclopropylacetamide](/img/structure/B6535314.png)
![2-(2-{[2-(2H-1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl}-1,3-thiazol-4-yl)-N-[2-(4-fluorophenyl)ethyl]acetamide](/img/structure/B6535320.png)
![1-methyl-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-1H-pyrazole-5-carboxamide](/img/structure/B6535321.png)


![N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B6535352.png)
![6-chloro-2-[4-(1-methyl-1H-pyrazole-5-carbonyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B6535357.png)


